molecular formula C24H20N6OS2 B11329116 2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole

2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B11329116
M. Wt: 472.6 g/mol
InChI Key: LMWXQFVTIJPTJG-UHFFFAOYSA-N
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Description

2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole ring followed by the introduction of the triazolopyrimidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one atom or group of atoms with another, which can be achieved using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent due to its unique structure and biological activities.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The benzothiazole and triazolopyrimidine moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and triazolopyrimidine compounds. What sets 2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole apart is its unique combination of these two moieties, which may confer distinct properties and activities. Other similar compounds include:

  • Benzothiazole derivatives with different substituents.
  • Triazolopyrimidine compounds with varying functional groups.

This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse applications and activities.

Properties

Molecular Formula

C24H20N6OS2

Molecular Weight

472.6 g/mol

IUPAC Name

2-[[10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C24H20N6OS2/c1-14-15(2)30(16-8-10-17(31-3)11-9-16)22-21(14)23-27-20(28-29(23)13-25-22)12-32-24-26-18-6-4-5-7-19(18)33-24/h4-11,13H,12H2,1-3H3

InChI Key

LMWXQFVTIJPTJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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